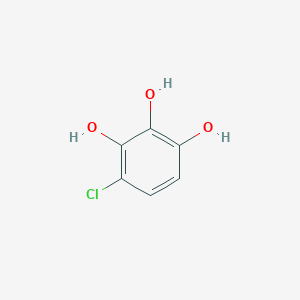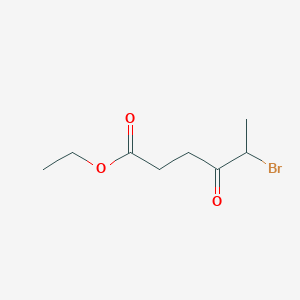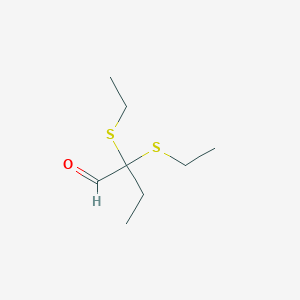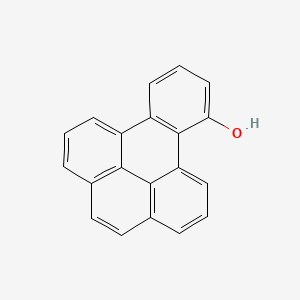
Benzo(e)pyren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyren-9-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its complex structure consisting of multiple fused aromatic rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the benzo(e)pyrene structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-9-ol typically involves the functionalization of benzo(e)pyrene. One common method is the hydroxylation of benzo(e)pyrene using specific reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)pyren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of benzo(e)pyrene-9,10-quinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo(e)pyren-9-ol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of benzo(e)pyren-9-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and disruptions in transcription. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.
Indenopyrenes: PAHs with indene units fused to the pyrene core
Uniqueness
Benzo(e)pyren-9-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. Its specific position of hydroxylation influences its metabolic pathways and potential toxicity .
Propiedades
Número CAS |
77508-13-5 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
benzo[e]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-17-9-3-7-15-14-6-1-4-12-10-11-13-5-2-8-16(20(15)17)19(13)18(12)14/h1-11,21H |
Clave InChI |
JJTONHIPKPNTGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


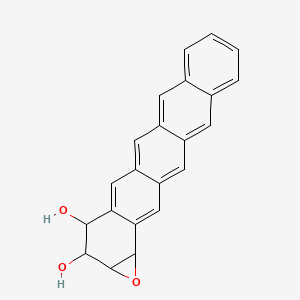
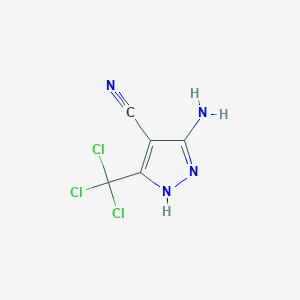
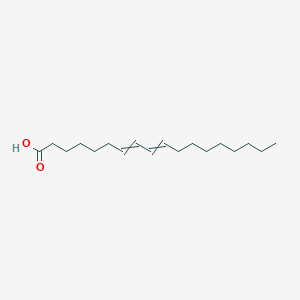

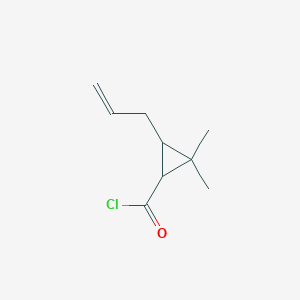
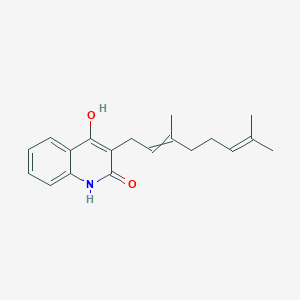

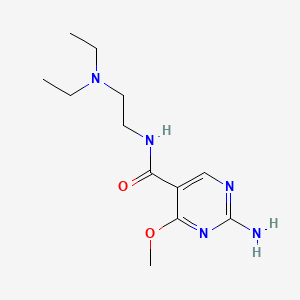
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
